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molecular formula C9H9NS B1597444 2-[(4-Methylphenyl)thio]acetonitrile CAS No. 21681-88-9

2-[(4-Methylphenyl)thio]acetonitrile

Cat. No. B1597444
M. Wt: 163.24 g/mol
InChI Key: IDNIFCMGOQTKGB-UHFFFAOYSA-N
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Patent
US04343808

Procedure details

The compound 4-methylthiophenoxyacetonitrile was prepared by heating 4-methylthiophenol, chloroacetonitrile and anhydrous K2CO3 in DMSO, employing substantially the same procedure described in previous examples.
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reactant
Reaction Step One
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reactant
Reaction Step One
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Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.Cl[CH2:10][C:11]#[N:12].C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:10][C:11]#[N:12])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
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reactant
Smiles
CC1=CC=C(C=C1)S
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reactant
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ClCC#N
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reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
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0 (± 1) mol
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solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(SCC#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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